molecular formula C6H6N6S B11032567 N-(4-amino-5-cyanopyrimidin-2-yl)thiourea

N-(4-amino-5-cyanopyrimidin-2-yl)thiourea

Cat. No.: B11032567
M. Wt: 194.22 g/mol
InChI Key: SCKJXRFLWLJTJI-UHFFFAOYSA-N
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Description

N-(4-amino-5-cyanopyrimidin-2-yl)thiourea is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-5-cyanopyrimidin-2-yl)thiourea typically involves the reaction of 4-amino-5-cyanopyrimidine with thiourea under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or water, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-5-cyanopyrimidin-2-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-amino-5-cyanopyrimidin-2-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-5-cyanopyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of amino, cyano, and thiourea groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H6N6S

Molecular Weight

194.22 g/mol

IUPAC Name

(4-amino-5-cyanopyrimidin-2-yl)thiourea

InChI

InChI=1S/C6H6N6S/c7-1-3-2-10-6(11-4(3)8)12-5(9)13/h2H,(H5,8,9,10,11,12,13)

InChI Key

SCKJXRFLWLJTJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)NC(=S)N)N)C#N

Origin of Product

United States

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